![molecular formula C23H14Cl3N3 B2924321 (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile CAS No. 478248-57-6](/img/structure/B2924321.png)
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes chlorophenyl and imidazo[1,2-a]pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the prop-2-enenitrile moiety under controlled conditions, often using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile shares structural similarities with other imidazo[1,2-a]pyridine derivatives.
Cresols: These compounds also contain phenyl groups and are used in various chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
The compound (2Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antibacterial and antifungal properties.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process starting from chlorobenzene derivatives. The final product was characterized using various analytical techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The IR spectra indicated significant bands corresponding to C=O stretching and aromatic C-H stretching, while NMR analyses confirmed the presence of distinct chemical shifts associated with the imidazo and phenyl groups .
Antibacterial Activity
The antibacterial activity of the compound was evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.
Compound | Zone of Inhibition (mm) | B. coccus | S. aureus | Pseudomonas | E. coli |
---|---|---|---|---|---|
h1 | 17 | 16 | 13 | 12 | 19 |
h2 | 15 | 13 | 15 | 14 | 13 |
h4 | 18 | 18 | 15 | 16 | 14 |
h9 | 19 | 16 | 18 | 18 | 18 |
Standard (Ampicillin) | 20 | 19 | 21 | 22 | - |
The compound exhibited significant antibacterial activity, particularly against S. aureus and B. coccus, with zones of inhibition reaching up to 19 mm, comparable to standard antibiotics like Ampicillin .
Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal activity against strains such as Aspergillus niger. The results indicated moderate antifungal effects, with notable inhibition zones observed.
The proposed mechanism of action for the antibacterial activity involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogen substituents in the phenyl groups enhances the lipophilicity of the compound, facilitating better penetration into bacterial cells .
Case Studies
Several studies have highlighted the biological potential of related compounds in the imidazo[1,2-a]pyridine family. For instance, compounds with similar structural motifs have demonstrated anti-inflammatory and neuroprotective effects in preclinical models of neurodegenerative diseases . These findings suggest that the biological activities of imidazo derivatives may extend beyond antimicrobial properties.
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl3N3/c1-14-3-2-10-29-21(12-17(13-27)16-6-9-19(25)20(26)11-16)22(28-23(14)29)15-4-7-18(24)8-5-15/h2-12H,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXFTCZYSUZCI-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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